molecular formula C25H35NO2 B11712838 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol

5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol

Cat. No.: B11712838
M. Wt: 381.5 g/mol
InChI Key: SRDBXBLEAALBRE-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group, an imine group, and two hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol typically involves the condensation of 5-(hexyloxy)-2-hydroxybenzaldehyde with 4-hexylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the imine group can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylphenol: Similar structure but lacks the imine group.

    2-Hydroxy-5-hexyloxybenzaldehyde: Similar structure but lacks the imine group and the second hexyl group.

    4-Hexylaniline: Similar structure but lacks the phenol group and the hexyloxy group.

Uniqueness

5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is unique due to the presence of both the phenol and imine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups, along with the hexyl substituents, makes this compound versatile for various applications in research and industry.

Properties

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

5-hexoxy-2-[(4-hexylphenyl)iminomethyl]phenol

InChI

InChI=1S/C25H35NO2/c1-3-5-7-9-11-21-12-15-23(16-13-21)26-20-22-14-17-24(19-25(22)27)28-18-10-8-6-4-2/h12-17,19-20,27H,3-11,18H2,1-2H3

InChI Key

SRDBXBLEAALBRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCC)O

Origin of Product

United States

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